molecular formula C20H16BrF3N2O2 B11574063 2-[5-bromo-3-(trifluoroacetyl)-1H-indol-1-yl]-N-(2,5-dimethylphenyl)acetamide

2-[5-bromo-3-(trifluoroacetyl)-1H-indol-1-yl]-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B11574063
M. Wt: 453.3 g/mol
InChI Key: JQVURMIXILLGTN-UHFFFAOYSA-N
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Chemical Reactions Analysis

2-[5-bromo-3-(trifluoroacetyl)-1H-indol-1-yl]-N-(2,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

Scientific Research Applications

Indole derivatives, including 2-[5-bromo-3-(trifluoroacetyl)-1H-indol-1-yl]-N-(2,5-dimethylphenyl)acetamide, have a wide range of applications in scientific research. They are used in:

Comparison with Similar Compounds

Similar compounds to 2-[5-bromo-3-(trifluoroacetyl)-1H-indol-1-yl]-N-(2,5-dimethylphenyl)acetamide include other indole derivatives such as:

These compounds share the indole core structure but differ in their substituents, which can significantly impact their biological activity and chemical properties. The presence of the trifluoroacetyl group in this compound makes it unique by enhancing its stability and lipophilicity .

Properties

Molecular Formula

C20H16BrF3N2O2

Molecular Weight

453.3 g/mol

IUPAC Name

2-[5-bromo-3-(2,2,2-trifluoroacetyl)indol-1-yl]-N-(2,5-dimethylphenyl)acetamide

InChI

InChI=1S/C20H16BrF3N2O2/c1-11-3-4-12(2)16(7-11)25-18(27)10-26-9-15(19(28)20(22,23)24)14-8-13(21)5-6-17(14)26/h3-9H,10H2,1-2H3,(H,25,27)

InChI Key

JQVURMIXILLGTN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C=C(C3=C2C=CC(=C3)Br)C(=O)C(F)(F)F

Origin of Product

United States

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